molecular formula C15H17BrN2O2 B2417641 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide CAS No. 1645401-25-7

3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide

Cat. No.: B2417641
CAS No.: 1645401-25-7
M. Wt: 337.217
InChI Key: BHPCMALVRLRCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-N-[cyano(oxolan-3-yl)methyl]propanamide is a synthetic brominated compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 4-bromophenyl group, a motif commonly found in compounds investigated for various biological activities . The molecule also features a tetrahydrofuran (oxolane) ring linked to a cyano group, a combination that can enhance binding affinity and modulate physicochemical properties . This specific molecular architecture makes it a valuable intermediate for constructing more complex, pharmacologically active molecules. Researchers can utilize this compound as a key building block in the synthesis of potential therapeutic agents. Its applications may include serving as a precursor in the development of kinase inhibitors or in the exploration of novel anti-cancer compounds, given that bromophenyl-containing structures are frequently studied in oncology research . The presence of the propanamide linker and the cyanomethyl group offers versatile sites for further chemical modification, enabling structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-bromophenyl)-N-[cyano(oxolan-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c16-13-4-1-11(2-5-13)3-6-15(19)18-14(9-17)12-7-8-20-10-12/h1-2,4-5,12,14H,3,6-8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPCMALVRLRCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.

    Introduction of the Cyano Group: The bromophenyl intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.

    Formation of the Oxolan-3-yl Moiety: The cyano-containing intermediate is further reacted with an oxolan-3-yl derivative to form the final product, 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors or enzymes, while the cyano group can participate in hydrogen bonding or other interactions with biological molecules. The oxolan-3-yl moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide can be compared with similar compounds such as:

    3-(4-Chlorophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    3-(4-Fluorophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.

    3-(4-Methylphenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: The presence of a methyl group can alter its steric and electronic properties, impacting its reactivity and applications.

The uniqueness of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide, with the CAS number 1645401-25-7, is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15_{15}H17_{17}BrN2_2O2_2
  • Molecular Weight : 337.21 g/mol
  • Structure : The compound features a bromophenyl moiety and a cyano group linked to an oxolane structure.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Key Findings:

  • The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
  • It may modulate receptor activity, influencing neurotransmitter release and cellular response mechanisms.

Antimicrobial Activity

Research indicates that 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity

Studies evaluating the cytotoxic effects of the compound on cancer cell lines indicate that it possesses selective toxicity. The compound has been shown to induce apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Inhibition of Pathogen Secretion : A study demonstrated that at concentrations around 50 μM, the compound inhibited the secretion of virulence factors in pathogenic bacteria, indicating its potential as an anti-infective agent .
  • Cytotoxic Effects on Cancer Cells : In a controlled experiment, 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

Data Summary

PropertyValue
Molecular FormulaC15_{15}H17_{17}BrN2_2O2_2
Molecular Weight337.21 g/mol
Antimicrobial ActivityEffective against multiple strains
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic: What spectroscopic and crystallographic methods are essential for confirming the molecular structure and purity of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide?

Answer:
The structural confirmation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the cyano(oxolan-3-yl)methyl group and bromophenyl substituent. Key spectral signatures include:

  • ¹H NMR : Resonances for the oxolan (tetrahydrofuran) ring protons (δ 3.5–4.5 ppm) and the deshielded methylene protons adjacent to the amide group (δ 2.5–3.5 ppm).
  • ¹³C NMR : Peaks for the cyano group (~δ 115–120 ppm) and the carbonyl carbon of the amide (~δ 165–170 ppm).
    X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the oxolan-3-yl and cyano groups. For example, triclinic crystal systems (space group P1) with unit cell parameters similar to a = 7.147 Å, b = 12.501 Å, and c = 13.094 Å (as seen in related bromophenyl propanamides) can validate molecular geometry . Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced: How can reaction conditions be optimized for coupling the cyano(oxolan-3-yl)methyl group to the bromophenylpropanamide core?

Answer:
Optimization involves temperature control , solvent selection , and catalyst screening :

  • Temperature : Reactions are typically conducted at 60–80°C to balance activation energy and side-product formation. Lower temperatures (<50°C) may stall the reaction, while higher temperatures (>100°C) risk decomposition of the cyano group .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the cyano group, while dichloromethane (DCM) minimizes competing hydrolysis .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper iodide (CuI) are effective for Ullmann-type coupling, with yields improving when paired with ligands like 1,10-phenanthroline .
    Monitoring tools : Thin-layer chromatography (TLC) with UV visualization and in-situ FTIR tracking of the nitrile stretch (~2200 cm⁻¹) ensures reaction progression .

Basic: What are the common synthetic intermediates in the preparation of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide?

Answer:
Key intermediates include:

4-Bromophenylpropanoyl chloride : Synthesized via reaction of 3-(4-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) under reflux .

Cyano(oxolan-3-yl)methylamine : Prepared by Strecker synthesis using oxolan-3-carbaldehyde, ammonium chloride, and sodium cyanide in aqueous ethanol .
Purity assessment : Intermediates are purified via recrystallization (e.g., using ethyl acetate/hexane mixtures) and validated by melting point analysis and HPLC (>95% purity) .

Advanced: How do computational methods aid in predicting the reactivity of the bromophenyl group in cross-coupling reactions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity in Suzuki-Miyaura couplings. For example:

  • The bromophenyl group’s para position exhibits lower activation energy (~25 kcal/mol) compared to meta substitution (~30 kcal/mol) due to reduced steric hindrance .
    Reaction path sampling (e.g., using the nudged elastic band method) identifies intermediates in SNAr reactions, guiding solvent selection (e.g., DMF stabilizes charged transition states) . Experimental validation via kinetic studies (monitored by ¹⁹F NMR if fluorinated analogs are used) corroborates computational predictions .

Basic: What analytical challenges arise in distinguishing stereoisomers of the cyano(oxolan-3-yl)methyl moiety, and how are they resolved?

Answer:
The oxolan-3-yl group introduces chirality , leading to diastereomers. Challenges include:

  • Overlapping NMR signals : Use chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with Mosher’s acid to enhance splitting .
  • Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers (retention times vary by 2–5 minutes) .
    Circular dichroism (CD) spectroscopy confirms absolute configuration by comparing experimental spectra to DFT-simulated curves .

Advanced: How can researchers address discrepancies in reported catalytic efficiencies for bromophenylpropanamide derivatives?

Answer:
Contradictions in literature (e.g., varying Pd catalyst yields from 40% to 85%) arise from differences in:

  • Substrate purity : Trace moisture or oxygen degrades catalysts. Rigorous drying of solvents (molecular sieves) and inert atmosphere (N₂/Ar) are critical .
  • Reaction scale : Milligram-scale reactions may underestimate byproducts. Use parallel microscale reactors (e.g., ChemSpeed platforms) for reproducibility .
    Statistical design of experiments (DoE) identifies dominant factors (e.g., catalyst loading > solvent polarity) via ANOVA analysis, enabling robust optimization .

Basic: What safety protocols are recommended for handling the cyano group during synthesis?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of HCN vapors (liberated under acidic conditions).
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Waste disposal : Quench cyanide-containing waste with FeSO₄/NaOH solution to form non-toxic ferrocyanide complexes .

Advanced: What strategies improve the aqueous solubility of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide for biological assays?

Answer:

  • Prodrug design : Introduce phosphate esters at the oxolan oxygen, which hydrolyze in vivo .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH adjustment : The amide’s pKa (~8.5) allows solubility enhancement in mildly acidic buffers (pH 6.5–7.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.